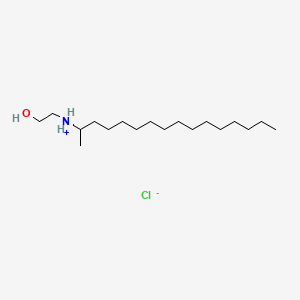
Cyclohexyl isooctyl phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl isooctyl phthalate is a commonly used plasticizer, known for its ability to increase the flexibility and durability of plastic products. It is a colorless liquid with low viscosity and extremely low vapor pressure, making it suitable for various industrial applications .
Vorbereitungsmethoden
Cyclohexyl isooctyl phthalate is typically synthesized through an esterification reaction. The process involves the reaction of cyclohexyl alcohol with isooctyl alcohol in the presence of a catalyst, followed by the esterification with phthalic anhydride . The reaction conditions often include elevated temperatures and the use of acid catalysts to facilitate the esterification process .
Analyse Chemischer Reaktionen
Cyclohexyl isooctyl phthalate is a stable compound that does not readily undergo chemical reactions. It exhibits good resistance to oxidation, reduction, and hydrolysis under normal conditions . it can participate in substitution reactions when exposed to strong acids or bases. The major products formed from these reactions are typically other phthalate esters or alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Cyclohexyl isooctyl phthalate has a wide range of applications in scientific research. It is used as a plasticizer in the production of flexible plastics, rubber products, coatings, inks, and adhesives . In the field of chemistry, it is utilized in chromatographic methods for the separation and analysis of various compounds . In biology and medicine, it is studied for its potential effects on human health and its interactions with biological systems . Industrially, it is employed to enhance the properties of materials, such as improving the flow and heat resistance of coatings .
Wirkmechanismus
The mechanism of action of cyclohexyl isooctyl phthalate involves its interaction with cellular components, leading to changes in cell function. It can induce oxidative stress by generating reactive oxygen species (ROS), which can cause DNA damage, lipid peroxidation, and disruption of cellular processes . Additionally, it can alter the expression and activity of antioxidant enzymes, further contributing to its effects on cells .
Vergleich Mit ähnlichen Verbindungen
Cyclohexyl isooctyl phthalate is similar to other phthalate esters, such as diisononyl phthalate and bis(2-ethylhexyl) phthalate . These compounds are also used as plasticizers and share similar chemical properties. this compound is unique in its specific combination of cyclohexyl and isooctyl groups, which may impart distinct physical and chemical characteristics . Other similar compounds include diisodecyl phthalate and diethylhexyl phthalate, which are used in various industrial applications .
Eigenschaften
CAS-Nummer |
71486-48-1 |
|---|---|
Molekularformel |
C22H32O4 |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
2-O-cyclohexyl 1-O-(6-methylheptyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H32O4/c1-17(2)11-5-4-10-16-25-21(23)19-14-8-9-15-20(19)22(24)26-18-12-6-3-7-13-18/h8-9,14-15,17-18H,3-7,10-13,16H2,1-2H3 |
InChI-Schlüssel |
PQDNDGYLGVVELW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide](/img/structure/B13765386.png)

![2,9-Dichloro-5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione](/img/structure/B13765394.png)





![ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate](/img/structure/B13765439.png)
